TMPMgCl

Vue d'ensemble

Description

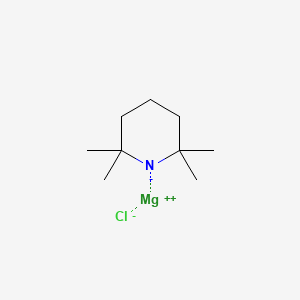

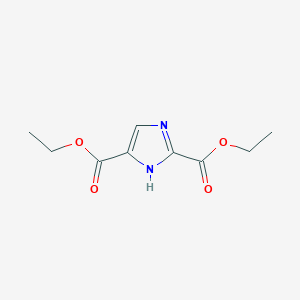

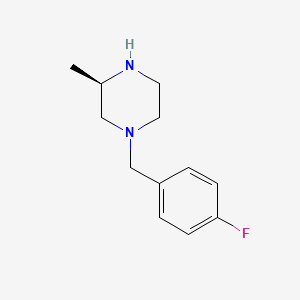

Tmpmgcl, also known as 2,2,6,6-tetramethylpiperidinylmagnesium chloride, is a compound with the molecular formula C9H18ClMgN . It is used as a base in various chemical reactions .

Synthesis Analysis

This compound can be synthesized by reacting iPrMgCl·LiCl with 2,2,6,6-tetramethylpiperidine . The reaction is stirred until gas evolution ceases, which typically takes between 24 to 48 hours .

Chemical Reactions Analysis

This compound is a highly reactive organometallic reagent used in synthesis . It is an excellent base for converting a wide range of (hetero)aromatic substrates into highly functionalized compounds with a broad application in organic synthesis . It has been used in the magnesiation of functionalized arenes and heteroarenes to prepare the corresponding Grignard reagents .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.00 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 0 rotatable bond count .

Applications De Recherche Scientifique

Magnésiation d'Arènes et d'Hétéroarènes Fonctionnalisés

TMPMgCl est une base de Knochel-Hauser non-nucléophile qui est principalement utilisée pour la magnésiation d'arènes et d'hétéroarènes fonctionnalisés . Ce processus implique le remplacement d'un atome d'hydrogène dans un arène ou un hétéroarène par un atome de magnésium, formant un réactif de Grignard .

Activation Régiosélective C–H de Pyridines et d'Azines Substituées

This compound a été utilisé dans l'activation régiosélective C–H de pyridines substituées et d'autres azines . Ce processus implique l'activation sélective d'une liaison carbone-hydrogène spécifique dans une molécule, ce qui est une étape clé dans de nombreuses réactions de synthèse organique .

Synthèse de Bases de Magnésium et de Zinc Hautement Réactives

This compound peut être utilisé pour synthétiser des bases de magnésium et de zinc hautement réactives . Ces bases sont hautement solubles dans le tétrahydrofurane (THF) et sont cinétiquement très actives, ce qui les rend utiles pour la magnésiation et la zincation de diverses pyridines fonctionnalisées ou d'azines sensibles .

Préparation de this compound·LiCl

This compound peut être préparé en mélangeant de la 2,2,6,6-tétraméthylpipéridine avec du i-PrMgCl·LiCl dans du THF . Ce processus de préparation est couramment utilisé dans les procédures de synthèse organique .

Applications de Métalation de Fe et Co(II) bis(amides) propulsés par TMP

This compound a trouvé des applications répandues dans la métalation déprotonative des arènes . Cependant, les amides de métaux de transition manquent de basicité suffisante pour activer ces substrats . This compound peut promouvoir des processus d'échange direct M-H de manière régiosélective en utilisant un ou deux de ses bras d'amide basiques .

Utilisation dans la Synthèse Pharmaceutique et Agrochimique

La fonctionnalisation régiosélective des azines, en particulier des pyridines, est un défi synthétique important en raison de l'importance de ces N-hétérocycles en tant que produits pharmaceutiques et agrochimiques . This compound a été utilisé pour réaliser des lithiations régiosélectives, élargissant la portée des métalations pour les fonctionnalisations des pyridines et d'autres azines .

Mécanisme D'action

Target of Action

TMPMgCl·LiCl, also known as Knochel-Hauser base, is a non-nucleophilic base . Its primary targets are functionalized arenes and heteroarenes . These are aromatic compounds that contain a functional group or a heteroatom. The role of this compound·LiCl is to deprotonate these aromatic compounds, forming Grignard reagents .

Mode of Action

The interaction of this compound·LiCl with its targets involves a process called magnesiation . This is a type of metal-halogen exchange reaction where a hydrogen atom in the aromatic compound is replaced by a magnesium atom . The resulting Grignard reagents are less nucleophilic, which means they are less likely to participate in side reactions .

Biochemical Pathways

The main biochemical pathway affected by this compound·LiCl is the formation of Grignard reagents from aromatic compounds . These Grignard reagents can then participate in various nucleophilic reactions . The exact downstream effects depend on the specific reactions that the Grignard reagents undergo.

Pharmacokinetics

It’s worth noting that its effectiveness can be influenced by concentration, temperature, and the presence of other substances .

Result of Action

The result of this compound·LiCl’s action is the formation of Grignard reagents from aromatic compounds . These Grignard reagents can then be used to carry out various chemical reactions .

Action Environment

The action of this compound·LiCl can be influenced by several environmental factors. Additionally, it has been found to be a very practical reagent due to its high functional group selectivity .

Analyse Biochimique

Biochemical Properties

Tmpmgcl plays a crucial role in biochemical reactions, particularly in the selective deprotonation of aromatic and heteroaromatic substrates . It interacts with enzymes, proteins, and other biomolecules through its magnesium and lithium components. These interactions often involve the formation of stable complexes that facilitate the magnesiation process. This compound is also used as a base in the synthesis of π-conjugated polymers via catalyst-transfer polycondensation .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . These effects are crucial for understanding the compound’s role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects by forming stable complexes with target molecules, which can either inhibit or activate specific enzymatic reactions . This mechanism is essential for its role in biochemical reactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate biochemical reactions without causing adverse effects. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and enzyme activity . Understanding these dosage effects is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . These interactions are essential for its role in biochemical reactions and cellular processes. This compound’s influence on metabolic pathways highlights its importance in cellular biochemistry.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions affect its localization and accumulation, which are crucial for its activity and function. Understanding the transport and distribution of this compound is essential for its effective use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors affect its activity and function, highlighting the importance of understanding its subcellular dynamics. This compound’s localization within cells is crucial for its role in biochemical reactions and cellular processes.

Propriétés

IUPAC Name |

magnesium;2,2,6,6-tetramethylpiperidin-1-ide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N.ClH.Mg/c1-8(2)6-5-7-9(3,4)10-8;;/h5-7H2,1-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKSWZAXQDJMJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClMgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228366 | |

| Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215863-85-7 | |

| Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215863-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-Tetramethylpiperidinylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is TMPMgCl⋅LiCl and why is it important in organic synthesis?

A1: this compound⋅LiCl (2,2,6,6-tetramethylpiperidinyl magnesium chloride lithium chloride) is a mixed magnesium-lithium amide base commonly referred to as a Turbo-Hauser base. It is a powerful reagent used extensively for the regioselective functionalization of aromatic and heteroaromatic compounds. [1-29]

Q2: What makes this compound⋅LiCl such a strong base?

A2: The high basicity of this compound⋅LiCl arises from the electron-donating nature of the 2,2,6,6-tetramethylpiperidinyl (TMP) group and the presence of both magnesium and lithium cations. These features increase the electron density on the nitrogen atom, making it a strong base. [1-29]

Q3: What is the solution structure of this compound⋅LiCl?

A3: In THF solution, Diffusion-Ordered Spectroscopy Nuclear Magnetic Resonance (DOSY NMR) studies reveal that this compound⋅LiCl exists as a mononuclear species, suggesting a structure with one TMP group, one magnesium, one chlorine, and one lithium atom per molecule. [] This finding challenges previous assumptions of higher aggregation states.

Q4: What types of reactions can this compound⋅LiCl be used for?

A4: this compound⋅LiCl is primarily used for regioselective deprotonation (metalation) reactions. It can deprotonate a variety of substrates, including those with sensitive functional groups, to generate reactive organometallic intermediates. These intermediates can then react with various electrophiles, leading to the formation of carbon-carbon or carbon-heteroatom bonds. [1-29]

Q5: Which functional groups are compatible with this compound⋅LiCl?

A5: One of the advantages of this compound⋅LiCl is its compatibility with a wide range of functional groups, including esters, nitriles, ketones, amides, halogens (F, Cl, Br, I), ethers, and thioethers. This broad tolerance allows for the synthesis of complex molecules with diverse functionalization patterns. [, , , , , , , ]

Q6: Can you give specific examples of how this compound⋅LiCl has been used to synthesize complex molecules?

A6: Certainly! this compound⋅LiCl has played a key role in the synthesis of various natural products and pharmaceuticals, including:

- Coelenterazine: A bioluminescent natural product found in jellyfish, synthesized in nine steps using this compound⋅LiCl for regioselective functionalization of chloropyrazine derivatives. []

- Atorvastatin (Lipitor) analogue: A thiophene analogue of this cholesterol-lowering drug was synthesized using this compound⋅LiCl to achieve full functionalization of a thiophene ring. []

- Tebufenpyrad: This acaricide was synthesized using this compound⋅LiCl in a sequence of regioselective metalations, showcasing the reagent's utility in building complex pyrazole structures. []

- Etoricoxib, talnetant, and a P-selectin inhibitor: These pharmaceutically relevant molecules were prepared using this compound⋅LiCl and highlight its application in the directed metalation of heterocycles bearing phosphorodiamidate directing groups. []

Q7: Can this compound⋅LiCl be used in a continuous flow setting?

A7: Yes, this compound⋅LiCl has proven to be highly effective in continuous flow settings, offering several advantages over traditional batch reactions:

- Improved reaction conditions: Flow conditions often allow for milder reaction temperatures and shorter reaction times compared to batch setups. []

- Scalability: Flow reactions are readily scalable without extensive re-optimization, making them ideal for larger-scale synthesis. []

- Enhanced safety: The controlled environment of a flow reactor improves safety when handling reactive intermediates and reagents. []

- Access to new reactivity: Flow conditions have enabled magnesiations that were previously unsuccessful in batch, including reactions with sensitive acrylic derivatives. []

Q8: How does the regioselectivity of this compound⋅LiCl compare to other metalation reagents?

A8: this compound⋅LiCl often displays different regioselectivities compared to other metalation reagents like TMPZnCl⋅LiCl. This difference arises from the distinct coordination properties and reactivity profiles of magnesium and zinc. [, ] The presence of Lewis acids can further modulate the regioselectivity of reactions involving this compound⋅LiCl, offering additional control over the reaction outcome. [, ]

Q9: What are the limitations of using this compound⋅LiCl?

A9: While this compound⋅LiCl is a versatile reagent, some limitations should be considered:

- Air and moisture sensitivity: this compound⋅LiCl is highly reactive towards air and moisture, requiring handling under inert conditions. []

- Solubility issues: The solubility of some organomagnesium reagents, including those generated using this compound⋅LiCl, can be limited. [] This can pose challenges in certain reactions or during workup procedures.

Q10: What are some future directions for research involving this compound⋅LiCl?

A10: Ongoing research continues to explore and expand the applications of this compound⋅LiCl:

- New synthetic methodologies: Developing new synthetic methods leveraging the unique reactivity and selectivity of this compound⋅LiCl remains a vibrant area of research. [, , , , ]

- Flow chemistry applications: Expanding the use of this compound⋅LiCl in continuous flow settings holds significant potential for developing scalable and efficient synthetic processes. [, ]

- Computational studies: Computational studies can provide valuable insights into the reactivity and selectivity of this compound⋅LiCl, guiding the design of new reactions and optimization of existing ones. []

- Development of more sustainable protocols: Exploring greener alternatives for the preparation and use of this compound⋅LiCl aligns with the increasing emphasis on sustainable chemistry practices. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)

![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)